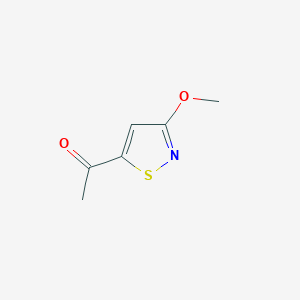

![molecular formula C8H12N2OS B2668797 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 1216524-51-4](/img/structure/B2668797.png)

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles have three possible orientations of the ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study focusing on the design, synthesis, and pharmacological evaluation of BPTES analogs, which are allosteric inhibitors of kidney-type glutaminase (GLS), highlighted the potential therapeutic application of these compounds in cancer treatment. BPTES analogs, including compounds structurally related to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, have shown promise in inhibiting GLS. This inhibition could attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting a potential application in cancer therapy (Shukla et al., 2012).

Coordination Complexes for Antioxidant Activity

Research into novel coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. These complexes, which include structural elements related to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, have been synthesized and characterized, revealing their potential as effective antioxidants in vitro. This opens avenues for the use of such compounds in managing oxidative stress-related diseases (Chkirate et al., 2019).

Insecticidal Applications

In the realm of agriculture, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a close relative of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, demonstrated promising insecticidal activities. This suggests potential applications in developing new agrochemicals for pest management (Fadda et al., 2017).

Anticancer Agents

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted the therapeutic potential of compounds structurally akin to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide. These derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, suggesting their use as potential anticancer agents (Evren et al., 2019).

Antimicrobial Agents

Research on the synthesis and evaluation of new thiazolidin-4-one derivatives as antimicrobial agents provides insights into the potential of compounds related to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide in combating microbial infections. These compounds were found to exhibit significant antibacterial activity against various pathogens, pointing to their potential application in developing new antimicrobial drugs (Baviskar et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6(11)9-4-3-8-5-12-7(2)10-8/h5H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQDIVOSWSWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B2668719.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2668722.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668724.png)

![2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2668728.png)

![5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2668731.png)

![Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B2668732.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2668733.png)

![N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668734.png)

![Cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668736.png)